3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole moiety, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.
Preparation Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the sulfonamide group: This step involves the reaction of the benzothiazole derivative with azepane-1-sulfonyl chloride under basic conditions.
Coupling with 4-chlorobenzamide: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiazole moiety is known for its potential neuroprotective properties, making it a candidate for the development of drugs targeting neurodegenerative diseases.
Biological Studies: It can be used as a probe to study the inhibition of specific enzymes or signaling pathways, such as the c-Jun NH2-terminal protein kinase (JNK) pathway.
Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the JNK signaling pathway by binding to the active site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can lead to neuroprotective effects by reducing cell death in neuronal cells.
Comparison with Similar Compounds
Similar compounds to 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide include:
AS601245: A c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties.
2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole: Another benzothiazole derivative with potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S2/c27-21-14-11-19(17-24(21)35(32,33)30-15-5-1-2-6-16-30)25(31)28-20-12-9-18(10-13-20)26-29-22-7-3-4-8-23(22)34-26/h3-4,7-14,17H,1-2,5-6,15-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXPLMXSPCAQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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